2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid
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Overview
Description
2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid is an organic compound with the molecular formula C14H10Cl2O2S and a molecular weight of 313.2 . This compound is characterized by the presence of a benzenecarboxylic acid moiety linked to a 2,4-dichlorobenzyl group via a sulfanyl (thioether) linkage. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and benzenecarboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Thioether Formation: The 2,4-dichlorobenzyl chloride reacts with the thiol group of benzenecarboxylic acid to form the thioether linkage.
Chemical Reactions Analysis
2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Catalysts: Acid catalysts for esterification reactions.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, substituted benzyl derivatives, and esters.
Scientific Research Applications
2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid is used in various scientific research applications, including:
Proteomics: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar compounds to 2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid include:
2-[(2,4-Dichlorobenzyl)sulfanyl]benzoic acid: Similar structure but lacks the carboxylic acid group.
2-[(2,4-Dichlorobenzyl)thio]benzoic acid: Similar structure but with a thioether linkage instead of a sulfanyl group.
2-[(2,4-Dichlorophenyl)sulfanyl]benzenecarboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2S/c15-10-6-5-9(12(16)7-10)8-19-13-4-2-1-3-11(13)14(17)18/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDFHTIEEOQRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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